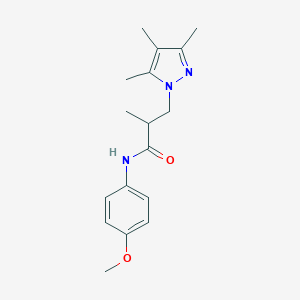

N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Description

N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS: 957502-79-3) is a synthetic small molecule with the molecular formula C₁₇H₂₃N₃O₂ and a molecular weight of 301.4 g/mol . Its structure comprises a propanamide backbone substituted with a 4-methoxyphenyl group and a 3,4,5-trimethylpyrazole moiety.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-11(10-20-14(4)12(2)13(3)19-20)17(21)18-15-6-8-16(22-5)9-7-15/h6-9,11H,10H2,1-5H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZXUBAYOSPOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CC(C)C(=O)NC2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting an appropriate diketone with hydrazine or its derivatives under acidic or basic conditions.

Attachment of the methoxyphenyl group: This step involves the reaction of the pyrazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Introduction of the propanamide moiety: The final step involves the reaction of the intermediate with 2-methyl-3-chloropropanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

Pathways Involved: It may modulate the activity of cyclooxygenase enzymes or inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 313.4 g/mol

- Key Differences: The acetyl group (-COCH₃) replaces the methoxy (-OCH₃) at the phenyl para-position. No synthesis or bioactivity data are available for direct comparison .

N-(3,4-dimethylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide

- Molecular Formula : C₂₅H₂₄N₄O₃S

- Molecular Weight : 460.55 g/mol

- Key Differences : Incorporates a thiazole ring linked to the pyrazole moiety and a hydroxy group at position 5 of the pyrazole. The thiazole-thioether group increases steric bulk and logP (4.55), suggesting higher lipophilicity than the target compound .

3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide

- Molecular Formula : C₂₁H₂₃N₃O₃

- Molecular Weight : 365.43 g/mol

- Key Differences : Features a hydroxamic acid group (-NHOH) instead of the methyl-substituted propanamide chain. This modification enhances hydrogen-bonding capacity (polar surface area ~76 Ų) and may improve metal-binding affinity .

Structural and Functional Analysis Table

Biological Activity

N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group and a trimethylpyrazole moiety. Its molecular formula is , and it has a molecular weight of approximately 274.36 g/mol. The presence of the pyrazole ring is significant, as pyrazole derivatives have been widely studied for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it showed an IC50 value of 12.50 µM against the MCF-7 breast cancer cell line and 8.55 µM against the NCI-H460 lung cancer cell line .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.50 |

| NCI-H460 | 8.55 |

| Hep-2 | 17.82 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated using carrageenan-induced paw edema models in rats. The results indicated that the compound significantly reduced inflammation compared to control groups, suggesting its potential as an anti-inflammatory agent .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of certain enzymes involved in cancer progression.

- Modulation of Cell Signaling Pathways : These compounds can influence pathways such as apoptosis and cell cycle regulation.

Study on Anticancer Efficacy

A study conducted by Bouabdallah et al. focused on the anticancer efficacy of various pyrazole derivatives, including our compound of interest. The research highlighted that compounds with similar structures showed marked inhibition in tumor growth in vitro .

Inflammation Model Analysis

In another investigation assessing anti-inflammatory effects, the compound was tested in vivo using a rat model. Results showed a significant reduction in paw edema, indicating its potential for treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Coupling of the pyrazole moiety to the propanamide backbone via nucleophilic substitution or condensation reactions.

- Step 2 : Functionalization of the methoxyphenyl group through Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .

- Key Parameters : Temperature (60–100°C), pH control (neutral to mildly acidic), and anhydrous conditions to minimize side reactions. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integration .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths/angles and detecting crystallographic disorder .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using fluorometric or ELISA-based methods .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HeLa, HepG2) to assess therapeutic index .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., X-ray vs. NMR-derived structures) be resolved for this compound?

- Methodological Answer :

- Refinement with SHELXL : Use twin refinement and anisotropic displacement parameters to resolve crystallographic ambiguities .

- Density Functional Theory (DFT) : Compare experimental NMR shifts with DFT-calculated values to validate solution-state conformers .

- Dynamic NMR Studies : Analyze variable-temperature NMR to detect conformational flexibility in solution .

Q. What strategies optimize regioselectivity during the introduction of the pyrazole moiety?

- Methodological Answer :

- Catalytic Control : Use Pd-catalyzed cross-coupling to direct substitution to the pyrazole N1 position .

- Steric Guidance : Bulky directing groups (e.g., tert-butyl) on the propanamide backbone favor specific regiochemical outcomes .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity at the desired site .

Q. How does the methoxyphenyl group influence target binding affinity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-chlorophenyl or nitro-substituted derivatives) in enzyme inhibition assays .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to identify hydrogen bonding with the methoxy oxygen .

- Electronic Effects : The electron-donating methoxy group enhances π-π stacking with aromatic residues in binding pockets .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability over 100+ ns trajectories using AMBER or GROMACS .

- Free Energy Perturbation (FEP) : Quantify binding free energy changes upon methoxyphenyl group modification .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize synthetic analogs for testing .

Q. How to address discrepancies in biological activity data across studies (e.g., IC₅₀ variability)?

- Methodological Answer :

- Purity Validation : Re-analyze compound purity via HPLC and exclude batches with <98% purity .

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent cell passage numbers .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .

Comparative Structural Analysis

| Analog | Key Structural Differences | Impact on Bioactivity | Reference |

|---|---|---|---|

| N-{3-[(4-methoxyphenyl)sulfonyl]pyrrole} | Sulfonyl group replaces propanamide | Reduced antimicrobial activity | |

| 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one | Thiazolone core vs. pyrazole | Enhanced anti-inflammatory potency | |

| Ethyl 4-{2-[pyrazolo-imidazol-3-yl]acetamido}benzoate | Ester group instead of methoxyphenyl | Lower cytotoxicity in HeLa cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.